molecular formula C9H7F2NO4 B1465634 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde CAS No. 1178251-98-3

4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde

Cat. No.: B1465634
CAS No.: 1178251-98-3
M. Wt: 231.15 g/mol
InChI Key: SWFGHJHLHIJGPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde: is an organic compound characterized by the presence of a difluoroethoxy group and a nitrobenzaldehyde moiety

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine, potentially leading to further functionalization.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .

Biology and Medicine: Its structural features may contribute to the design of drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity, while the nitro group may participate in redox reactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Uniqueness: 4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde is unique due to the combination of the difluoroethoxy and nitrobenzaldehyde groups. This combination imparts distinct chemical properties, such as enhanced reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c10-9(11)5-16-8-2-1-6(4-13)3-7(8)12(14)15/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFGHJHLHIJGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde
Reactant of Route 3
Reactant of Route 3
4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde
Reactant of Route 4
Reactant of Route 4
4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde
Reactant of Route 5
Reactant of Route 5
4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-(2,2-Difluoroethoxy)-3-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.